molecular formula C23H30O2 B1654573 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol CAS No. 246862-73-7

4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol

Cat. No.: B1654573
CAS No.: 246862-73-7
M. Wt: 338.5 g/mol
InChI Key: JMSYELVGVMWSKN-UHFFFAOYSA-N
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Description

4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol is an organic compound characterized by its complex structure, which includes a cyclohexyl ring substituted with hydroxy and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethylphenyl benzoate
  • 4-Hydroxy-3,5-dimethylacetophenone
  • 4-Hydroxy-3,5-dimethylbenzoic acid

Uniqueness

4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

IUPAC Name

4-[1-(4-hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O2/c1-14-7-6-8-23(13-14,19-9-15(2)21(24)16(3)10-19)20-11-17(4)22(25)18(5)12-20/h9-12,14,24-25H,6-8,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSYELVGVMWSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C2=CC(=C(C(=C2)C)O)C)C3=CC(=C(C(=C3)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379353
Record name 4-[1-(4-hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246862-73-7
Record name 4-[1-(4-hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Reactant of Route 2
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Reactant of Route 3
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Reactant of Route 4
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Reactant of Route 5
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Reactant of Route 6
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol

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